

Head-to-Head Comparison of LHF-535 and Other Entry Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lhf-535*

Cat. No.: *B608563*

[Get Quote](#)

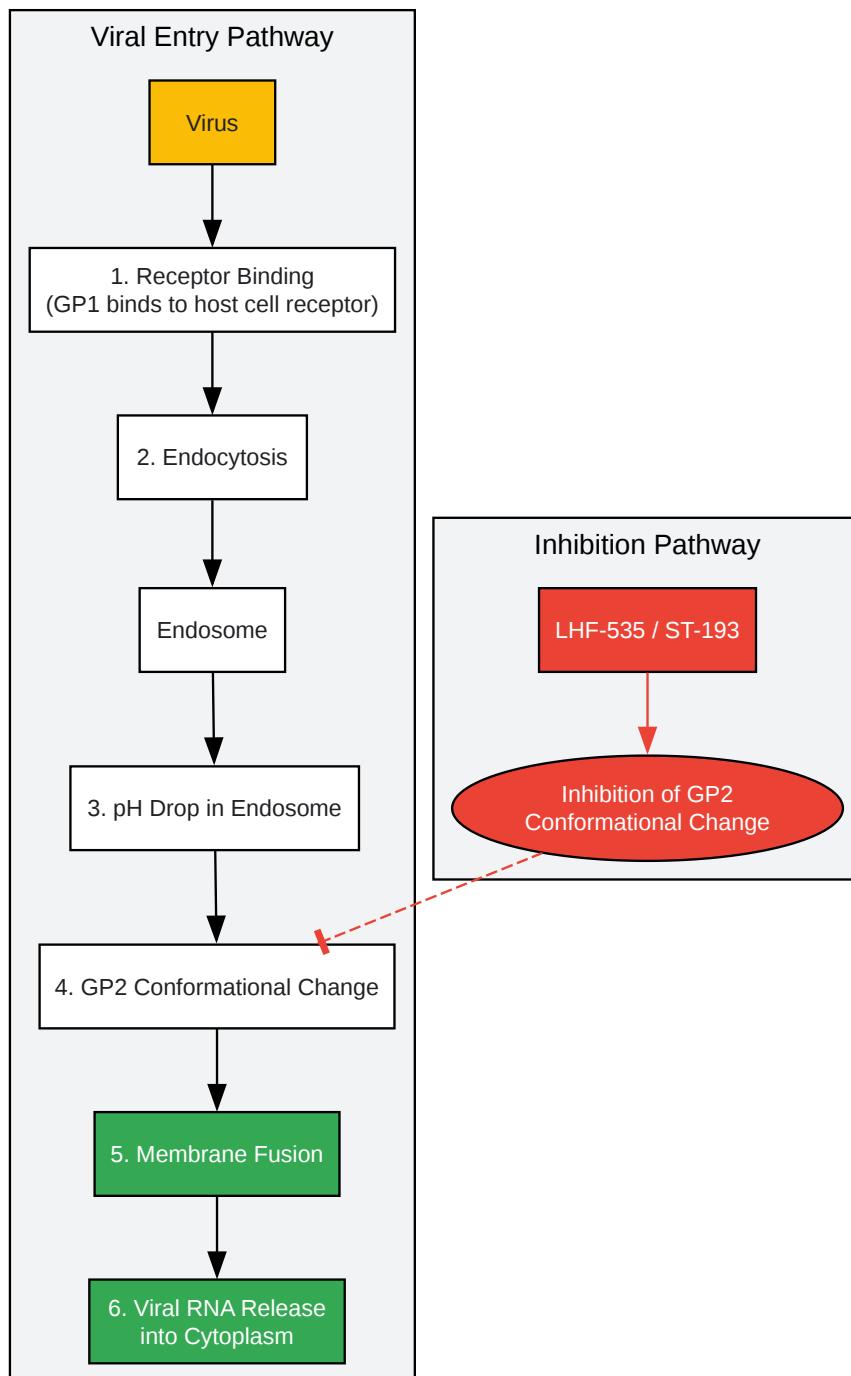
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the arenavirus entry inhibitor **LHF-535** with other relevant antiviral compounds. The performance of these molecules is evaluated based on available preclinical and clinical data, with a focus on their mechanism of action, in vitro potency, and in vivo efficacy.

Overview of Compared Antivirals

This comparison focuses on **LHF-535** and its direct analog, ST-193, both of which are small-molecule inhibitors of arenavirus entry. For a broader context, we also include data on two other antivirals used in arenavirus infection treatment, favipiravir and ribavirin, which act through a different mechanism (inhibition of viral RNA synthesis).

- **LHF-535:** A novel, orally bioavailable small-molecule entry inhibitor that targets the envelope glycoprotein of arenaviruses. It is currently in clinical development for the treatment of Lassa fever.[\[1\]](#)[\[2\]](#)
- ST-193: A benzimidazole derivative and an analog of **LHF-535**, also an arenavirus entry inhibitor.[\[3\]](#)[\[4\]](#) It has been evaluated in preclinical models.
- Favipiravir: A broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase of RNA viruses. It is not an entry inhibitor.


- Ribavirin: A synthetic nucleoside analog with broad-spectrum antiviral activity. Its mechanism against arenaviruses is complex but is understood to involve inhibition of viral RNA synthesis and lethal mutagenesis. It is not an entry inhibitor.[\[5\]](#)

Mechanism of Action

LHF-535 and ST-193 share a similar mechanism of action, directly targeting the viral entry process. This is distinct from the mechanisms of favipiravir and ribavirin.

LHF-535 and ST-193: These compounds target the arenavirus envelope glycoprotein (GP) complex, which is composed of the GP1, GP2, and stable signal peptide (SSP) subunits. They are thought to bind to and stabilize a pre-fusion conformation of the GP complex, thereby preventing the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes.[\[4\]](#)[\[6\]](#) This action effectively blocks the virus from entering the host cell cytoplasm.

Arenavirus Entry and Inhibition by LHF-535/ST-193

[Click to download full resolution via product page](#)

Arenavirus Entry and Inhibition Pathway

Data Presentation

In Vitro Efficacy: Pseudotype Virus Neutralization Assays

The following table summarizes the 50% inhibitory concentrations (IC50) of **LHF-535** and ST-193 against lentiviral pseudotypes bearing the glycoproteins of various arenaviruses.

Virus	LHF-535 IC50 (nM)	ST-193 IC50 (nM)	Fold Difference (ST-193/LHF-535)	Reference
Lassa (Josiah)	0.1 - 0.3	0.4 - 1.4	2 - 6	[3]
Lassa (LP)	17	12	~0.7	[3]
Junin	<1	Not specified	-	[4]
Machupo	<1	Not specified	-	[4]

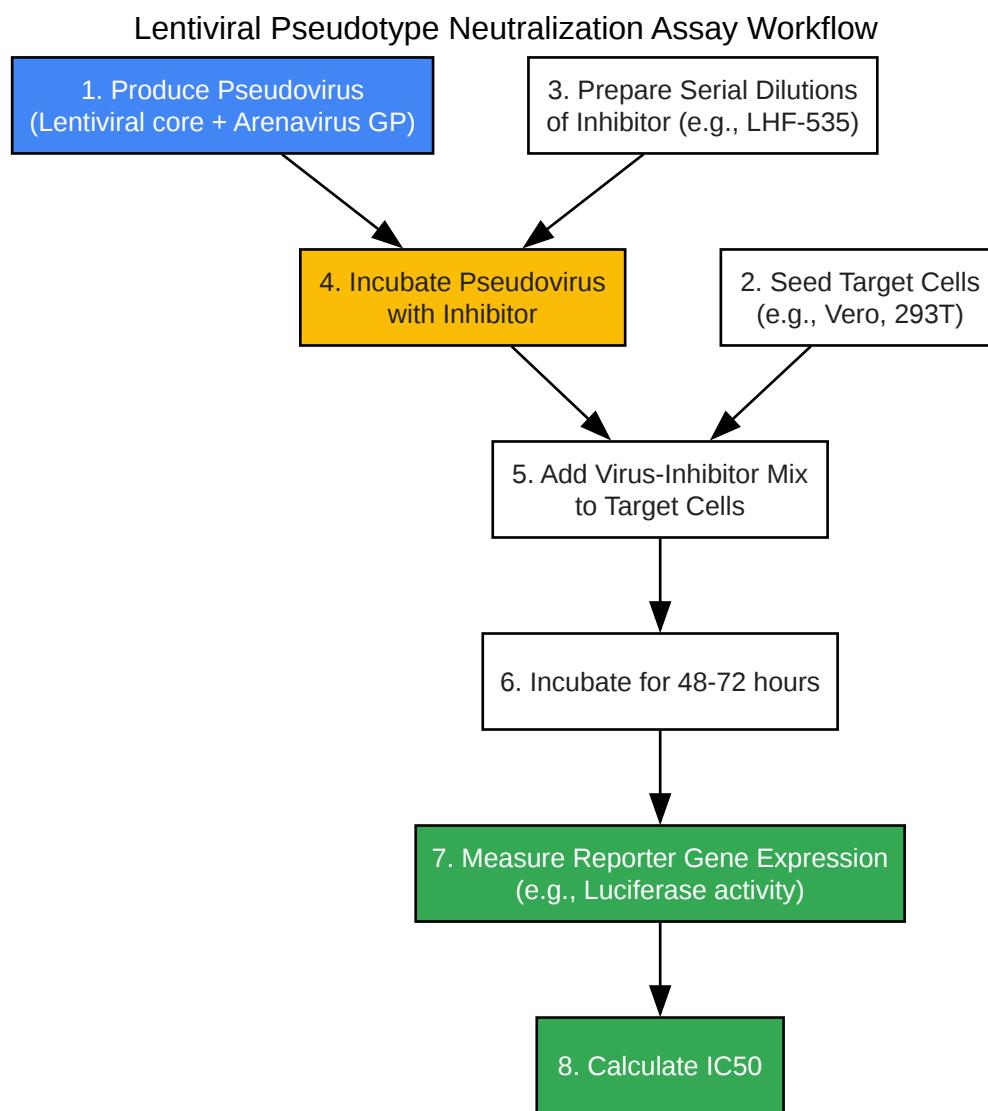
Note: The LP strain of Lassa virus showed reduced sensitivity to **LHF-535** compared to other Lassa strains.[3]

In Vivo Efficacy: Lassa Virus Guinea Pig Model

The following table compares the efficacy of **LHF-535** and ST-193 in the lethal Strain 13 guinea pig model of Lassa fever.

Compound	Dose	Route of Administration	Treatment Start	Survival Rate	Viral Titer Reduction	Reference
LHF-535	50 mg/kg/day	Intraperitoneal	24 or 72 hours post-infection	100%	Significant reduction in viremia	[1]
ST-193	25 or 80 mg/kg/day	Intraperitoneal	1 hour pre-infection	62.5%	2-3 log reduction in viremia	[7][8]
Ribavirin	25 mg/kg/day	Intraperitoneal	1 hour pre-infection	0%	Not specified	[7][8]
Vehicle	-	Intraperitoneal	1 hour pre-infection	0%	-	[7][8]

Clinical Trial Data: LHF-535 Phase 1


LHF-535 has undergone Phase 1 clinical trials in healthy adult volunteers.

Study Phase	Population	Dosing	Key Findings	Reference
Phase 1a (SAD)	Healthy Adults	Single ascending oral doses (0.3 mg/kg to 40 mg/kg)	Well-tolerated, rapid absorption, long half-life.	[9]
Phase 1b (MAD)	Healthy Adults	Multiple ascending oral doses (450, 900, or 1,125 mg/day for 14 days)	Well-tolerated, no concerning adverse events. Pharmacokinetics consistent with antiviral efficacy in preclinical models.	[9]

Experimental Protocols

Lentiviral Pseudotype Neutralization Assay

This assay is used to determine the in vitro potency of antiviral compounds against viral entry in a BSL-2 setting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. antiviral.bocsci.com [antiviral.bocsci.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison of LHF-535 and Other Entry Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608563#head-to-head-comparison-of-lhf-535-and-other-entry-inhibitors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com